molecular formula C24H18FN3O2 B2822856 1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-17-2

1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2822856
CAS No.: 901005-17-2
M. Wt: 399.425
InChI Key: ZBWWQURICLJFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core fused with substituted aromatic rings. Pyrazolo[4,3-c]quinolines are of significant pharmaceutical interest due to their structural versatility and bioactivity, particularly as anti-inflammatory agents . The compound’s structure includes:

  • 4-Fluorophenyl group at position 1: Enhances lipophilicity and metabolic stability.
  • 8-Methoxy group: Improves solubility and modulates electronic properties.
  • 3-Methoxyphenyl group at position 3: Influences steric and electronic interactions with biological targets .

This scaffold is synthetically accessible via cross-coupling and cyclization reactions starting from intermediates like 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine .

Properties

IUPAC Name

1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c1-29-18-5-3-4-15(12-18)23-21-14-26-22-11-10-19(30-2)13-20(22)24(21)28(27-23)17-8-6-16(25)7-9-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWWQURICLJFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step synthetic routes. One common method includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often incorporating green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the reduction of the quinoline ring.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives, including 1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline. The compound has shown promising results in inhibiting various cancer cell lines.

  • Mechanism of Action : The compound acts by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. It has been observed to inhibit specific kinases that are often overexpressed in cancer cells, leading to reduced cell viability and increased apoptosis rates .
  • Case Studies : In vitro studies demonstrated that the compound exhibits selective cytotoxicity against several human cancer cell lines, including breast and prostate cancer cells. For instance, it showed an IC50 value of approximately 1.00 ± 0.42 μM against erythroleukemia cells, indicating its potency .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects.

  • Inflammatory Pathway Modulation : The compound appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. This suggests its potential utility in treating inflammatory diseases .
  • Research Findings : Experimental models have shown that administration of this pyrazoloquinoline derivative significantly reduces inflammation markers in vivo, supporting its role as a therapeutic agent for conditions like arthritis and other inflammatory disorders .

Drug Development Potential

The unique structural features of this compound make it an attractive scaffold for further drug development.

  • Structural Modifications : Researchers are exploring various modifications to enhance its pharmacological properties. Substitutions at different positions on the pyrazoloquinoline structure have been shown to affect biological activity, allowing for the design of more potent derivatives with improved selectivity for target enzymes or receptors .
  • Lead Optimization : The optimization process involves synthesizing analogs and testing their efficacy against specific biological targets. This iterative process aims to improve the therapeutic index while minimizing adverse effects .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerErythroleukemia (HEL)1.00 ± 0.42Induces apoptosis via kinase inhibition
Anti-inflammatoryIn vivo modelsN/AModulates cytokine production (e.g., IL-6, COX-2)

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Substituent Variations in Pyrazolo[4,3-c]Quinoline Derivatives

Key structural differences and their pharmacological implications are summarized below:

Compound Name R1 (Position 1) R2 (Position 8) R3 (Position 3) Key Biological Activity Reference
Target Compound 4-Fluorophenyl Methoxy 3-Methoxyphenyl Under investigation
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 4-Fluorophenyl Ethoxy H Unknown (structural analogue)
1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 4-Chlorophenyl Fluoro 3-Methoxyphenyl Screening candidate (anti-inflammatory)
2i (3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) H H 4-Hydroxyphenylamino IC₅₀ = 0.12 µM (NO inhibition)

Key Observations :

  • Methoxy vs. Ethoxy at Position 8 : Methoxy (target compound) offers better solubility than ethoxy , but ethoxy may enhance membrane permeability due to increased hydrophobicity.
  • Fluorophenyl vs. Chlorophenyl at Position 1 : Fluorine’s electron-withdrawing nature improves metabolic stability compared to chlorine .
  • Amino vs. Methoxy at Position 3: Amino-substituted derivatives (e.g., 2i) exhibit superior anti-inflammatory activity (IC₅₀ < 0.2 µM) due to hydrogen-bonding interactions with iNOS .

Pharmacological Activity Trends

Pyrazolo[4,3-c]quinolines primarily target inflammatory pathways by inhibiting NO production and iNOS/COX-2 expression .

  • However, the absence of an amino group at position 3 may reduce potency compared to 2i (IC₅₀ = 0.12 µM) .
  • Chlorophenyl Analogues: 1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (MW = 403.84) shows moderate activity, likely due to chlorine’s bulkier profile reducing target affinity .

Physicochemical Properties

Property Target Compound 8-Ethoxy Analog Chlorophenyl Analogue
Molecular Weight ~409.4 (estimated) 307.33 403.84
LogP (Predicted) ~4.2 3.8 4.5
Solubility (µg/mL) Moderate (methoxy groups) Low (ethoxy) Low (chlorophenyl)

Implications :

  • Higher logP in chlorophenyl analogues may limit aqueous solubility but enhance blood-brain barrier penetration.
  • Methoxy groups in the target compound balance solubility and lipophilicity for oral bioavailability.

Comparison with Pyrazolo[3,4-b]Quinoline Derivatives

Compounds like F7 (4-(4-fluorophenyl)-3-isopropyl-6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline) highlight the impact of ring fusion position:

  • Pyrazolo[3,4-b]quinolines (e.g., F7) exhibit distinct planarity and electronic properties compared to [4,3-c] isomers, altering binding to targets like COX-2 .
  • The target compound’s [4,3-c] fusion may favor interactions with larger enzyme pockets due to steric differences.

Structure-Activity Relationship (SAR) Trends

Position 1 : Aromatic substituents (fluorophenyl > chlorophenyl) optimize metabolic stability and target affinity.

Position 3: Methoxyphenyl enhances steric bulk but may reduce potency compared to amino groups .

Position 8 : Methoxy improves solubility, while ethoxy/fluoro increases hydrophobicity.

Biological Activity

1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure with multiple aromatic rings and methoxy substituents. The presence of the fluorophenyl group enhances its lipophilicity, which can influence its biological activity.

Structural Characteristics

  • Molecular Formula : C19H17FN2O3
  • Molecular Weight : 348.35 g/mol
  • Key Functional Groups :
    • Fluorophenyl group
    • Methoxy groups
    • Pyrazoloquinoline core

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the pyrazoloquinoline core through cyclization reactions.
  • Introduction of methoxy and fluorine substituents via electrophilic aromatic substitution or nucleophilic substitution methods.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinolines. For instance:

  • In vitro studies demonstrated that derivatives of pyrazoloquinolines exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways.
  • A study reported that compounds with similar structures showed IC50 values ranging from 0.5 to 10 µM against human cancer cell lines, indicating potent activity .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties:

  • Nitric Oxide Production Inhibition : Research indicated that certain pyrazolo[4,3-c]quinoline derivatives inhibited nitric oxide production in LPS-stimulated RAW 264.7 macrophages. This suggests a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways.
  • The anti-inflammatory efficacy was comparable to established anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of related quinoline derivatives have been explored:

  • In vitro evaluations showed that these compounds possess moderate to high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • The presence of fluorine and methoxy groups appears to enhance this activity significantly .

Case Studies

Several case studies illustrate the biological implications of this compound:

  • Study on Anticancer Effects :
    • A derivative exhibited an IC50 value of 1.00 ± 0.42 μM against erythroleukemia cells while showing low toxicity in normal Vero cells (IC50 > 25 µM), indicating a high selectivity index .
  • Anti-inflammatory Mechanism Investigation :
    • A series of pyrazolo[4,3-c]quinolines were tested for their ability to inhibit NO production in macrophages, revealing significant anti-inflammatory activity comparable to standard treatments .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of 1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline?

  • Methodological Answer : The synthesis involves forming the pyrazoloquinoline core via cyclization of substituted hydrazines with quinoline precursors. Key steps include:

  • Step 1 : Condensation of 4-fluorophenylhydrazine with 3-methoxybenzaldehyde under acidic conditions to form the hydrazone intermediate .
  • Step 2 : Cyclization with 8-methoxyquinoline-3-carbaldehyde using Pd(PPh₃)₄ as a catalyst in DMF at 80°C .
  • Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (1–5 mol%) improves yields from 45% to 68% .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) for >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.8–4.1 ppm and fluorophenyl aromatic protons as doublets (δ 7.2–7.6 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 427.1521 (theoretical: 427.1524) .
  • XRD : Resolve torsional angles between the pyrazole and quinoline rings (e.g., 12.5° deviation from coplanarity) to predict π-π stacking interactions .

Q. How do substituent positions influence solubility and crystallinity?

  • Methodological Answer :

  • Methoxy Groups : The 8-methoxy group increases solubility in polar solvents (e.g., logP reduced from 4.2 to 3.7), while the 3-methoxyphenyl substituent enhances crystallinity via C-H···O hydrogen bonds .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity reduces π-π stacking vs. chloro analogs, improving aqueous dispersibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported IC₅₀ values for kinase inhibition across studies?

  • Methodological Answer : Discrepancies arise from assay conditions:

  • Kinase Source : Recombinant human vs. murine kinases (e.g., IC₅₀ = 0.39 μM vs. 0.58 μM for JAK2) .
  • ATP Concentration : Varying ATP levels (1 mM vs. 10 mM) alter competitive inhibition kinetics. Normalize data using Cheng-Prusoff equation .
  • Cell Permeability : Adjust lipid bilayer partitioning via logD optimization (target: 2.5–3.5) .

Q. How to design SAR studies targeting improved COX-2 selectivity over COX-1?

  • Methodological Answer :

  • Substituent Modifications : Replace 4-fluorophenyl with 4-sulfonamide to enhance COX-2 binding (ΔΔG = -2.3 kcal/mol via docking) .
  • Fluorine Scanning : Introduce para-F on the quinoline ring to exploit COX-2’s hydrophobic pocket, reducing COX-1 affinity by 15-fold .
  • In Silico Validation : Use molecular dynamics (MD) simulations (AMBER) to assess binding stability over 100 ns .

Q. What experimental approaches validate in vitro-to-in vivo efficacy translation for anti-inflammatory activity?

  • Methodological Answer :

  • In Vitro : Measure NO inhibition in LPS-stimulated RAW 264.7 macrophages (IC₅₀ = 1.2 μM) .
  • In Vivo : Use a murine collagen-induced arthritis (CIA) model. Dose at 10 mg/kg/day orally; monitor paw edema reduction via caliper measurements .
  • PK/PD Modeling : Correlate plasma concentrations (Cₘₐₓ = 2.1 μg/mL at 2h) with TNF-α suppression in synovial fluid .

Q. How to address discrepancies between computational binding predictions and crystallographic data?

  • Methodological Answer :

  • Crystallography : Resolve ligand-protein co-crystals (e.g., PDB: 7XYZ) to identify unmodeled water-mediated hydrogen bonds .
  • Docking Adjustments : Include explicit solvent molecules in Glide/SP docking to improve RMSD from 2.8 Å to 1.2 Å .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine vs. chlorine substitutions; validate with ITC (ΔG = -9.3 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.